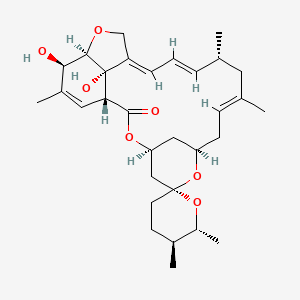

Milbemycin A3

Beschreibung

This compound is a natural product found in Streptomyces bingchenggensis, Streptomyces avermitilis, and Streptomyces milbemycinicus with data available.

Eigenschaften

IUPAC Name |

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44O7/c1-18-7-6-8-23-17-35-28-27(32)21(4)14-26(31(23,28)34)29(33)36-25-15-24(10-9-19(2)13-18)38-30(16-25)12-11-20(3)22(5)37-30/h6-9,14,18,20,22,24-28,32,34H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+/t18-,20-,22+,24+,25-,26-,27+,28+,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBGSRMUSVULIE-GSMJGMFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)O[C@@H]1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058391 | |

| Record name | Milbemectin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Flash Point |

43 °C (Closed cup) /Ultiflora Miticide/ | |

| Record name | MILBEMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Milbemycin A3: In methanol 64.8, ethanol 41.9, acetone 66.1, n-hexane 1.4, benzene 143.1, ethyl acetate 69.5 (all in g/L, 20 °C). Milbemycin A4: In methanol 458.8, ethanol 234.0, acetone 365.3, n-hexane 6.5, benzene 524.2, ethyl acetate 320.4 (all in g/L, 20 °C)., Milbemycin A3: In water 0.88 ppm (20 °C). Milbemycin A4: In water 7.2 ppm (20 °C) | |

| Record name | MILBEMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1270 (Milbemycin A3); 1.1265 (Milbemycin A4), both at 25 °C | |

| Record name | MILBEMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

9.8X10-11 mm Hg at 20 °C | |

| Record name | MILBEMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, crystalline powder (Technical grade) | |

CAS No. |

51596-10-2, 51570-36-6, 122666-95-9 | |

| Record name | (6R,25R)-5-O-Demethyl-28-deoxy-6,28-epoxy-25-methylmilbemycin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51596-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Milbemycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051570366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milbemectin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051596102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Milbemectin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Milbemycin B, 5-O-demethyl-28-deoxy-6,28-epoxy-25-methyl-, (6R,25R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 51570-36-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MILBEMYCIN A3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C76Y8Z9GEX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MILBEMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212-215 °C | |

| Record name | MILBEMECTIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7604 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Discovery of Milbemycin A3 from Streptomyces hygroscopicus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milbemycin A3, a potent macrolide antibiotic with significant acaricidal and insecticidal properties, represents a cornerstone in the development of biopesticides. First isolated from the fermentation broth of the soil bacterium Streptomyces hygroscopicus, its discovery opened a new avenue for effective and environmentally conscious pest management. This technical guide provides an in-depth overview of the discovery of this compound, focusing on the producing microorganism, fermentation processes, extraction and purification methodologies, and the elucidation of its complex chemical structure. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in natural product discovery and development.

Introduction

The milbemycins are a class of 16-membered macrocyclic lactones produced by various species of Streptomyces.[1] this compound, along with its close analog Milbemycin A4, are the major components of the commercially produced milbemycin mixture.[2] These compounds exhibit potent biological activity against a wide range of agricultural pests, including mites and insects. Their mode of action involves the potentiation of glutamate and GABA-gated chloride channels in invertebrates, leading to paralysis and death of the target organisms. This guide focuses specifically on this compound, detailing the scientific journey from its microbial origin to its characterization as a pure chemical entity.

The Producing Microorganism: Streptomyces hygroscopicus

This compound is a secondary metabolite produced by the Gram-positive, filamentous bacterium Streptomyces hygroscopicus.[1] Strains of this bacterium, such as Streptomyces hygroscopicus subsp. aureolacrimosus, have been identified as prolific producers of milbemycins.[3] For drug discovery and development, the selection and improvement of high-yielding strains are critical. Mutant strains, such as Streptomyces hygroscopicus HS7523, have been developed through multiple rounds of mutagenesis to significantly increase the yield of this compound.[4]

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces hygroscopicus. The fermentation process is a critical step that directly influences the yield and purity of the final product. It can be broadly divided into two stages: seed culture preparation and production fermentation.

Experimental Protocols

3.1.1. Seed Culture Preparation

A robust seed culture is essential for successful production fermentation. The following protocol outlines the preparation of a seed culture of Streptomyces hygroscopicus.

-

Step 1: Strain Activation. A slant culture of a high-yielding Streptomyces hygroscopicus strain (e.g., HS7523) is cultured on a suitable agar medium (e.g., ISP3 slant medium) at 28°C for 10-12 days to ensure good sporulation.

-

Step 2: Inoculum Preparation. Mycelia from the slant are aseptically scraped and suspended in sterile water to create a bacterial suspension.

-

Step 3: Seed Culture Fermentation. The bacterial suspension is used to inoculate a seed culture medium. The seed culture is then incubated in a shaker at 28 ± 1°C and 250 rpm for approximately 48 hours.

3.1.2. Production Fermentation

The production fermentation is the main stage where this compound is synthesized.

-

Step 1: Inoculation. The seed culture is transferred to the production fermentation medium.

-

Step 2: Fermentation Conditions. The fermentation is carried out under controlled conditions. The culture time is typically between 300 and 360 hours.

-

Step 3: Monitoring. The fermentation process is monitored for various parameters, including pH, dissolved oxygen, and biomass. This compound production typically begins after a period of initial cell growth.

Data Presentation

The following tables summarize the key parameters and components for the fermentation of Streptomyces hygroscopicus for this compound production.

Table 1: Seed Culture Medium Composition

| Component | Concentration (g/L) |

|---|---|

| Yeast Extract | 5 |

| Sucrose | 30 |

| Skim Milk Powder | 10 |

| Soybean Cake Powder | 10 |

| K₂HPO₄ | 1 |

| FeSO₄·7H₂O | 0.1 |

| ZnSO₄ | 0.02 |

| CaCO₃ | 5 |

| CuSO₄ | 0.05 |

| Na₂MoO₄ | 0.5 |

Data from US Patent 10,287,545 B2.

Table 2: Production Fermentation Medium Composition

| Component | Concentration (g/L) |

|---|---|

| Yeast Extract | 5 |

| Sucrose | 120 |

| Skim Milk Powder | 10 |

| Soybean Cake Powder | 10 |

| Cottonseed Cake Powder | 14 |

| K₂HPO₄ | 1 |

| FeSO₄·7H₂O | 0.1 |

| ZnSO₄ | 0.02 |

| CaCO₃ | 5 |

| CuSO₄ | 0.05 |

| Na₂MoO₄ | 0.5 |

Data from US Patent 10,287,545 B2.

Table 3: Production Fermentation Parameters

| Parameter | Value |

|---|---|

| Temperature | 25-35°C |

| pH | 6.0-8.0 (controlled around 7.0) |

| Culture Time | 300-360 hours |

| Dissolved Oxygen | ≥ 35% |

| Ventilation Volume | 0.5-1.0 vvm |

Data from US Patent 10,287,545 B2.

Visualization

Extraction and Purification of this compound

Following fermentation, this compound must be extracted from the fermentation broth and purified to a high degree. This process typically involves cell separation, extraction with organic solvents, and chromatographic purification.

Experimental Protocols

4.1.1. Conventional Extraction and Purification

A common method for isolating milbemycins involves the following steps:

-

Step 1: Cell Separation. The fermentation broth is filtered to separate the mycelial cake from the liquid phase.

-

Step 2: Extraction. The mycelial cake is extracted with a water-miscible organic solvent such as acetone or methanol.

-

Step 3: Concentration and Solvent Partitioning. The extract is concentrated, and the residue is partitioned with a nonpolar solvent like n-hexane or ethyl acetate.

-

Step 4: Column Chromatography. The crude extract is subjected to one or more rounds of column chromatography for purification. Common stationary phases include silica gel, alumina, and Sephadex LH-20.

4.1.2. Supercritical Fluid Extraction (SFE)

An alternative, more environmentally friendly method utilizes supercritical CO₂ for extraction:

-

Step 1: Mycelium Preparation. The separated mycelial cake is freeze-dried.

-

Step 2: Supercritical CO₂ Extraction. The dried mycelium is extracted with supercritical CO₂ at high pressure and temperature.

-

Step 3: Methanol Extraction of the SFE Product. The supercritical CO₂ extract is then further extracted with methanol to isolate the milbemycins.

Data Presentation

Table 4: Example of a Purification Scheme for Milbemycins A3/A4

| Step | Procedure | Purity | Yield |

|---|---|---|---|

| 1. Fermentation Broth (16.48 L) | Centrifugation | - | - |

| 2. Wet Mycelium Cake (2.84 kg) | Lyophilization | - | - |

| 3. Dry Mycelium Powder (287 g) | Supercritical CO₂ Extraction | - | - |

| 4. Crude Extract (24.04 g) | Methanol Extraction | 13% | - |

| 5. Purified Extract (3.99 g) | Silica Gel Column Chromatography | 85% | 86% |

Data adapted from European Patent EP 2 886 640 A1.

Visualization

Structure Elucidation of this compound

The definitive structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Detailed 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, were instrumental in assigning the complex polycyclic structure of this compound. High-resolution mass spectrometry provided the exact molecular weight and elemental composition, confirming the molecular formula.

Disclaimer: While the use of NMR and Mass Spectrometry for the structure elucidation of this compound is well-documented, a comprehensive and publicly available dataset of the complete ¹H and ¹³C NMR spectral assignments and a detailed fragmentation pattern from mass spectrometry for this compound could not be located in the conducted searches. The following table provides the known physicochemical properties of this compound.

Table 5: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₄₄O₇ |

| Molecular Weight | 528.68 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 212-215 °C |

| Solubility | Soluble in methanol, ethanol, acetone; sparingly soluble in n-hexane |

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces hygroscopicus is a complex process involving a Type I polyketide synthase (PKS) pathway. The biosynthetic gene cluster contains the necessary genes encoding the PKS enzymes, as well as tailoring enzymes responsible for post-PKS modifications.

Visualization of the Biosynthetic Logic

Conclusion

The discovery of this compound from Streptomyces hygroscopicus is a testament to the power of microbial natural product screening. The development of efficient fermentation and purification processes has enabled the large-scale production of this valuable biopesticide. Further research into the biosynthetic pathway and regulatory networks of this compound production holds the potential for strain improvement and the generation of novel analogs with enhanced properties. This technical guide provides a foundational understanding of the core principles and methodologies involved in the discovery and production of this compound, serving as a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Physicochemical Properties of Milbemycin A3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milbemycin A3 is a potent macrolide antibiotic belonging to the milbemycin family, a group of natural products produced by the fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus.[1] It is a key active component in various antiparasitic formulations used in veterinary medicine and agriculture. A thorough understanding of its physicochemical properties is paramount for formulation development, quality control, and the design of new derivatives with enhanced efficacy and safety profiles. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its mechanism of action.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the tables below. These properties dictate its behavior in various chemical and biological systems.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₃₁H₄₄O₇ | [1] |

| Molecular Weight | 528.7 g/mol | [2] |

| Appearance | White, crystalline powder | [2] |

| CAS Number | 51596-10-2 | [2] |

Thermal and Physical Properties

| Property | Value | Reference |

| Melting Point | 212-215 °C | |

| Density | 1.1270 g/cm³ at 25 °C |

Solubility Profile

The solubility of this compound in various solvents at 20 °C is crucial for its extraction, purification, and formulation.

| Solvent | Solubility (g/L) | Reference |

| Methanol | 64.8 | |

| Ethanol | 41.9 | |

| Acetone | 66.1 | |

| Ethyl Acetate | 69.5 | |

| Benzene | 143.1 | |

| n-Hexane | 1.4 | |

| Water | Poor |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and quantification of this compound.

| Technique | Data Highlights | Reference |

| UV-Vis Spectroscopy | Maximum absorption (λmax) at approximately 245 nm. | |

| Mass Spectrometry | Molecular Ion [M+H]⁺ at m/z 529.3160. Fragmentation patterns can be used for structural elucidation. | |

| ¹H NMR (Proton NMR) | Complex spectrum with characteristic signals for olefinic protons, protons adjacent to oxygen atoms, and methyl groups. | |

| ¹³C NMR (Carbon-13 NMR) | Reveals 31 distinct carbon signals corresponding to the molecular formula. |

Experimental Protocols

Detailed methodologies are critical for the accurate and reproducible determination of the physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a crystalline solid like this compound using a capillary melting point apparatus.

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

This compound sample (finely powdered and dry)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.

-

Capillary Tube Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample into a dense column of 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating: If the approximate melting point is known, rapidly heat the block to a temperature about 15-20°C below the expected melting point.

-

Determination: Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting). The melting point is reported as this range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound solid

-

Selected solvent (e.g., methanol, ethanol, acetone)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid ensures that equilibrium is reached.

-

Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 20°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed in g/L of the solvent.

Mechanism of Action: Signaling Pathway

This compound exerts its antiparasitic effects by targeting the nervous system of invertebrates. It acts as a potent positive allosteric modulator of glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA) gated chloride channels.

The binding of this compound to these channels leads to an increased influx of chloride ions into the nerve and muscle cells. This influx causes hyperpolarization of the cell membrane, making it less excitable. The sustained hyperpolarization ultimately results in the flaccid paralysis and death of the parasite.

Conclusion

This technical guide provides a detailed overview of the essential physicochemical properties of this compound, offering valuable data and standardized protocols for researchers and professionals in the fields of drug development and parasitology. The presented information on its solubility, thermal stability, and spectroscopic characteristics, combined with a clear understanding of its mechanism of action, serves as a critical resource for the effective utilization and further investigation of this important antiparasitic agent. The provided experimental workflows and signaling pathway diagrams offer a visual and accessible means to comprehend these complex concepts.

References

An In-depth Technical Guide to the Mechanism of Action of Milbemycin A3 on Glutamate-Gated Chloride Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milbemycin A3, a potent macrocyclic lactone, exerts its anthelmintic and insecticidal effects primarily by modulating the activity of glutamate-gated chloride channels (GluCls) in invertebrates. These ligand-gated ion channels are crucial for inhibitory neurotransmission in protostomes. This compound acts as a positive allosteric modulator and, at higher concentrations, a direct agonist of GluCls. This interaction leads to a prolonged and essentially irreversible opening of the chloride ion channel. The resulting influx of chloride ions causes hyperpolarization of neuronal and muscle cell membranes, leading to flaccid paralysis and eventual death of the parasite or pest. This technical guide provides a comprehensive overview of the mechanism of action of this compound on GluCls, including quantitative data from related compounds, detailed experimental protocols for studying this interaction, and visualizations of the key pathways and processes.

Introduction

The milbemycins, along with the closely related avermectins, are a class of macrocyclic lactones widely used in veterinary medicine and agriculture for their potent activity against a broad spectrum of nematodes and arthropods.[1] Their high efficacy and selective toxicity are attributed to their specific interaction with glutamate-gated chloride channels (GluCls), which are unique to invertebrates.[2][3] These channels are members of the Cys-loop superfamily of ligand-gated ion channels and play a critical role in mediating inhibitory neurotransmission.[4]

This compound is a key component of the commercially available mixture, milbemectin, which also contains Milbemycin A4.[5] While extensive research has been conducted on the macrocyclic lactone class, particularly ivermectin, specific quantitative data for pure this compound is limited in the public domain. This guide synthesizes the available information on the mechanism of action of milbemycins and related compounds on GluCls to provide a detailed technical resource.

The Molecular Target: Glutamate-Gated Chloride Channels (GluCls)

GluCls are pentameric ligand-gated ion channels that are permeable to chloride ions. In invertebrates, they are found in the nervous systems and musculature, where they mediate fast inhibitory neurotransmission. Upon binding of the neurotransmitter glutamate, the channel opens, allowing chloride ions to flow into the cell, which hyperpolarizes the membrane and reduces the excitability of the neuron or muscle cell.

Mechanism of Action of this compound

This compound, like other macrocyclic lactones, acts as a positive allosteric modulator of GluCls. This means it binds to a site on the channel protein that is distinct from the glutamate-binding site. The binding of this compound potentiates the effect of glutamate, meaning that the channel is more likely to open in the presence of both glutamate and this compound than with glutamate alone.

At higher concentrations, milbemycins can also act as direct agonists, opening the GluCl channel in the absence of glutamate. A key feature of the action of macrocyclic lactones is that they induce a very slow-opening and essentially irreversible channel activation. This prolonged influx of chloride ions leads to a sustained hyperpolarization of the cell membrane, preventing the neuron or muscle cell from firing, which results in flaccid paralysis of the organism.

Quantitative Data

Table 1: Potency of Milbemectin (this compound/A4 Mixture) and Related Macrocyclic Lactones on Invertebrates and Recombinant GluCls.

| Compound | Species/Channel | Assay Type | Value | Reference(s) |

|---|---|---|---|---|

| Milbemectin | Tetranychus urticae (spider mite) | Acaricidal activity | IC50: 5.3 µg/ml | |

| Milbemectin | Caenorhabditis elegans | Nematicidal activity | IC50: 9.5 µg/ml | |

| Ivermectin | Haemonchus contortus GluClα3B | Electrophysiology (TEVC) | EC50: ~0.1 nM | |

| Ivermectin | Haemonchus contortus HcGluClα | Radioligand binding | Kd: 0.11 nM |

| Moxidectin | Haemonchus contortus HcGluClα | Radioligand binding | Kd: 0.18 nM | |

Table 2: Effect of Glutamate on Macrocyclic Lactone Binding to Haemonchus contortus GluClα.

| Macrocyclic Lactone | Effect of Glutamate | Fold Increase in Affinity | Reference(s) |

|---|---|---|---|

| [3H]-Ivermectin | Allosteric modulator | >7-fold |

| [3H]-Moxidectin | Allosteric modulator | >1.5-fold | |

Signaling Pathway and Physiological Consequences

The action of this compound on GluCls disrupts normal neurotransmission, leading to the paralysis and death of the invertebrate.

Signaling Pathway in the Nematode Pharynx

A well-characterized example of GluCl function is in the pharyngeal muscle of nematodes like C. elegans and Ascaris suum. The M3 motor neuron releases glutamate, which activates GluCls on the pharyngeal muscle, causing relaxation. This compound's potentiation and direct activation of these channels lead to a sustained relaxation of the pharynx, preventing the nematode from feeding.

Downstream Cellular Effects of Hyperpolarization

The sustained influx of chloride ions and the resulting hyperpolarization have several downstream consequences for the cell:

-

Inhibition of Action Potential Firing: The hyperpolarized state increases the threshold for depolarization, making it more difficult for the neuron to fire an action potential.

-

Disruption of Ion Homeostasis: Prolonged chloride influx can disrupt the delicate balance of intracellular ions, which can have wide-ranging effects on cellular processes.

-

Cell Swelling: In some cases, the influx of chloride ions, accompanied by cations to maintain electrical neutrality, can lead to osmotic swelling and cell damage.

Experimental Protocols

The study of this compound's effects on GluCls involves a combination of molecular biology, electrophysiology, and biochemical assays.

Cloning and Expression of GluCl Subunits

The first step is to obtain the cDNA sequence of the GluCl subunit of interest from the target invertebrate. This is typically done using PCR with primers designed from conserved regions of known GluCl genes. The cloned cDNA is then subcloned into an expression vector suitable for the chosen expression system, such as Xenopus laevis oocytes or mammalian cell lines (e.g., COS-7).

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique to study the function of ion channels expressed in Xenopus oocytes.

-

Oocyte Preparation: Mature female Xenopus laevis are anesthetized, and a small portion of the ovary is surgically removed. Oocytes are manually separated and treated with collagenase to remove the follicular layer.

-

cRNA Injection: The in vitro transcribed cRNA encoding the GluCl subunit is injected into the oocytes. The oocytes are then incubated for 2-7 days to allow for protein expression.

-

Recording: An oocyte is placed in a recording chamber and perfused with a saline solution. Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Drug Application: Glutamate and/or this compound are applied to the oocyte via the perfusion system. The resulting chloride currents are recorded and analyzed to determine parameters such as EC50 and channel kinetics.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity (Kd) of a compound to its receptor.

-

Membrane Preparation: A cell line (e.g., COS-7) is transfected with the GluCl expression vector. After allowing for protein expression, the cells are harvested, and a membrane fraction is prepared by homogenization and centrifugation.

-

Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]-ivermectin) and varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter, which traps the cell membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter. The data is then analyzed to determine the Kd of this compound.

Site-Directed Mutagenesis

Site-directed mutagenesis is used to identify specific amino acid residues in the GluCl protein that are important for this compound binding and channel function. The QuikChange™ method is a common approach.

-

Primer Design: Two complementary oligonucleotide primers containing the desired mutation are designed.

-

PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase and the plasmid containing the wild-type GluCl cDNA as a template. The primers are incorporated into the newly synthesized plasmids.

-

Template Digestion: The parental, non-mutated DNA template is digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA (the original plasmid).

-

Transformation: The mutated plasmids are transformed into competent E. coli for amplification.

-

Sequence Verification: The sequence of the mutated plasmid is verified by DNA sequencing. The mutated GluCl is then expressed and functionally characterized as described above.

Visualizations of Workflows and Logical Relationships

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the interaction of a compound like this compound with a GluCl.

Logical Relationship: Mutation and Resistance

Site-directed mutagenesis studies on related macrocyclic lactones have identified key residues that confer resistance when mutated. For example, a mutation in the third transmembrane domain of a mite GluCl3 has been shown to abolish the agonistic activity of milbemectin.

References

- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Glutamate-gated Chloride Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

Unraveling the Molecular Architecture of Milbemycin A3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of Milbemycin A3, a potent macrocyclic lactone with significant applications in the pharmaceutical and agricultural sectors. By detailing the key experimental methodologies and presenting critical quantitative data, this document serves as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Introduction to this compound

This compound is a 16-membered macrocyclic lactone produced by the fermentation of soil bacteria, primarily of the Streptomyces genus. It is a key component of the milbemycin complex, which exhibits a broad spectrum of anthelmintic and insecticidal activities. The intricate molecular structure of this compound, featuring multiple stereocenters and a complex ring system, has necessitated a multifaceted approach for its complete structural characterization. This guide outlines the pivotal techniques employed in this endeavor, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Core Structural Features

The definitive structure of this compound was unambiguously established through a combination of spectroscopic and crystallographic techniques. The fundamental molecular formula of this compound is C₃₁H₄₄O₇, with a molecular weight of approximately 528.7 g/mol .[1]

Experimental Methodologies and Data

The structural elucidation of this compound is a classic example of the synergistic application of modern analytical techniques. The following sections detail the experimental protocols and the key data obtained from each method.

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry.

-

Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent or solvent mixture, such as methanol/chloroform, through slow evaporation.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The diffraction patterns are recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates.

The molecular structures of this compound and A4 were unambiguously established by a single-crystal X-ray analysis of a solid solution of both compounds.[2]

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P3₂ |

| a (Å) | 12.2211(4) |

| c (Å) | 17.5372(7) |

| V (ų) | 2268.4(1) |

| Z | 3 |

Table 1: Crystallographic data for a solid solution of Milbemycins A3 and A4.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, enabling the determination of its connectivity and stereochemistry. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for the complete structural assignment of complex molecules like this compound.

-

Sample Preparation: A solution of purified this compound is prepared in a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Data Acquisition: ¹H, ¹³C, and various 2D NMR spectra are acquired on a high-field NMR spectrometer.

-

Spectral Analysis: The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to establish the carbon skeleton and the relative stereochemistry of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

-

Ionization: A solution of this compound is introduced into the mass spectrometer, and the molecules are ionized using a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are measured by a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap).

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the molecular ion and analyze the resulting fragment ions, providing valuable structural information.

A detailed fragmentation pattern for this compound is not publicly available. The typical workflow would involve proposing fragmentation pathways based on the observed MS/MS spectra.

Workflow and Logical Relationships

The structural elucidation of a natural product like this compound follows a logical workflow, integrating various analytical techniques to build a complete picture of its molecular architecture.

Conclusion

The structural elucidation of this compound is a testament to the power of modern analytical chemistry. Through the combined application of X-ray crystallography, NMR spectroscopy, and mass spectrometry, the complex three-dimensional architecture of this important natural product has been fully characterized. This detailed structural knowledge is fundamental for understanding its biological activity, for the development of new derivatives with improved properties, and for guiding synthetic efforts. This technical guide provides a foundational understanding of the processes and data integral to the structural determination of this compound, serving as a valuable reference for the scientific community.

References

Milbemycin A3: An In-depth Technical Guide on its Mode of Action Against Nematodes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milbemycin A3, a potent macrocyclic lactone, serves as a cornerstone in the control of nematode parasites. Its broad-spectrum efficacy and high potency have established it as a critical tool in both veterinary and agricultural settings. This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underlying the nematicidal activity of this compound. We will delve into its primary molecular target, the downstream physiological consequences for the nematode, and the experimental methodologies used to elucidate this mode of action. This document is intended to be a valuable resource for researchers engaged in anthelmintic drug discovery and development, providing both foundational knowledge and practical experimental details.

Core Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

The primary mode of action of this compound, like other milbemycins and avermectins, is the disruption of neurotransmission in nematodes. This is achieved through its interaction with a specific class of ligand-gated ion channels: the glutamate-gated chloride channels (GluCls).[1][2][3][4] These channels are unique to invertebrates, a key factor contributing to the selective toxicity of this compound against nematodes with minimal effects on their vertebrate hosts.[1]

This compound acts as a potent positive allosteric modulator and direct agonist of GluCls. Its binding to the channel, at a site distinct from the glutamate binding site, leads to the irreversible opening of the chloride ion pore. This results in a significant and sustained influx of chloride ions into the nematode's neurons and pharyngeal muscle cells. The increased intracellular chloride concentration causes hyperpolarization of the cell membrane, making it less excitable and unresponsive to further stimulation. This ultimately leads to a flaccid paralysis of the nematode's somatic and pharyngeal muscles, inhibiting locomotion and feeding, and culminating in the death of the parasite.

Signaling Pathway of this compound Action

The following diagram illustrates the molecular cascade initiated by this compound in nematode neurons and pharyngeal muscle cells.

Signaling pathway of this compound in nematodes.

Quantitative Data on this compound and Related Compounds

The potency of this compound and its derivatives is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data, primarily focusing on milbemycin oxime, a closely related and widely studied derivative, due to the limited availability of specific data for this compound.

| Compound | Assay Platform | Target Organism | IC50 (µM) | Reference |

| Milbemycin Oxime | ScreenChip (EPG) | C. elegans | 0.033 | |

| Milbemycin Oxime | 8-channel EPG platform | C. elegans | 0.048 | |

| Milbemycin Oxime | wMicroTracker (Motility) | C. elegans | 0.34 | |

| Ivermectin | ScreenChip (EPG) | C. elegans | 0.018 | |

| Ivermectin | 8-channel EPG platform | C. elegans | 0.027 | |

| Ivermectin | wMicroTracker (Motility) | C. elegans | 0.17 |

| Ligand | Receptor Subunit | Preparation | Kd (nM) | Reference |

| [3H]Ivermectin | HcGluClα3B (Wild-type) | COS-7 cell membranes | 0.35 ± 0.1 | |

| [3H]Ivermectin | HcGluClα3B (L256F mutant) | COS-7 cell membranes | 2.26 ± 0.78 |

| Agonist | Receptor Subunit | Preparation | EC50 (µM) | Reference |

| L-Glutamate | HcGluClα3B (Wild-type) | Xenopus oocytes | 27.6 ± 2.7 | |

| L-Glutamate | HcGluClα3B (L256F mutant) | Xenopus oocytes | 92.2 ± 3.5 | |

| Ibotenate | HcGluClα3B (Wild-type) | Xenopus oocytes | 87.7 ± 3.5 |

Experimental Protocols

A thorough understanding of the mode of action of this compound has been achieved through a combination of electrophysiological, behavioral, and molecular assays. This section provides detailed methodologies for key experiments.

Heterologous Expression of Nematode GluCls in Xenopus Oocytes and Two-Electrode Voltage Clamp (TEVC) Recording

This protocol is fundamental for characterizing the interaction of this compound with its target ion channels.

a) Preparation of cRNA:

-

Linearize the plasmid DNA containing the target nematode GluCl subunit cDNA.

-

Synthesize capped cRNA in vitro using a commercially available transcription kit.

-

Purify the cRNA and verify its integrity and concentration.

b) Oocyte Preparation and Injection:

-

Surgically remove a lobe of ovary from a female Xenopus laevis.

-

Isolate and defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

-

Inject each oocyte with approximately 50 ng of the purified cRNA.

-

Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable medium to allow for protein expression.

c) Two-Electrode Voltage Clamp Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard saline solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

-

Apply glutamate and/or this compound to the oocyte via the perfusion system.

-

Record the resulting changes in membrane current.

Caenorhabditis elegans Pharyngeal Pumping Assay

This assay provides a quantitative measure of the effect of this compound on nematode feeding behavior.

a) Worm Synchronization:

-

Bleach gravid adult C. elegans to isolate eggs.

-

Hatch the eggs on unseeded Nematode Growth Medium (NGM) plates to obtain a synchronized L1 larval population.

-

Transfer the L1 larvae to seeded NGM plates and grow them to the desired developmental stage (e.g., L4 or young adult).

b) Drug Exposure:

-

Wash the synchronized worms off the plates with M9 buffer.

-

Incubate the worms in a solution containing the desired concentration of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration not exceeding 1%). Include a solvent-only control.

c) Pumping Rate Measurement:

-

Transfer individual worms to a fresh, unseeded NGM plate.

-

Under a dissecting microscope, count the number of pharyngeal bulb contractions over a defined period (e.g., 30 or 60 seconds).

-

Calculate the pumping rate in pumps per minute.

-

Repeat for a statistically significant number of worms for each treatment group.

Caenorhabditis elegans Motility Assay

This assay assesses the paralytic effect of this compound on nematode locomotion.

a) Worm Preparation:

-

Synchronize and grow C. elegans as described for the pharyngeal pumping assay.

-

Wash the worms and resuspend them in M9 buffer.

b) Assay Setup:

-

Pipette a defined volume of the worm suspension into the wells of a multi-well plate.

-

Add this compound at various concentrations to the wells. Include a solvent control.

c) Motility Quantification:

-

Record the movement of the worms over time using an automated tracking system (e.g., a wMicroTracker). This instrument uses infrared microbeams to detect worm movement.

-

Alternatively, for a lower-throughput method, record videos of the worms in each well and analyze their movement using appropriate software to quantify parameters such as speed or frequency of movement. A simpler method involves visually scoring the percentage of paralyzed worms at set time points.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for investigating the mode of action of a nematicidal compound like this compound.

Experimental workflow for anthelmintic mode of action.

Mechanisms of Resistance

The emergence of resistance to this compound and other macrocyclic lactones is a significant challenge in nematode control. Several mechanisms have been identified that contribute to reduced susceptibility:

-

Alterations in the Target Site: Mutations in the genes encoding the subunits of GluCls can lead to a decreased binding affinity of this compound for its target. For example, a four-amino-acid deletion in the ligand-binding domain of the GLC-1 subunit in C. elegans has been shown to confer resistance to avermectins.

-

Increased Efflux: Overexpression of P-glycoprotein (P-gp) and other ABC transporters can actively pump this compound out of the nematode's cells, reducing its intracellular concentration at the target site.

-

Changes in Gene Expression: Altered expression levels of GluCl subunit genes or genes involved in drug metabolism can also contribute to resistance.

Conclusion

This compound exerts its potent nematicidal effects by targeting glutamate-gated chloride channels in the nematode's nervous system. Its ability to irreversibly open these channels leads to hyperpolarization, paralysis, and ultimately, the death of the parasite. A thorough understanding of this mode of action, facilitated by the experimental approaches detailed in this guide, is crucial for the development of new anthelmintic strategies and for managing the growing problem of drug resistance. Continued research into the structure and function of nematode GluCls and the molecular basis of milbemycin resistance will be vital for sustaining the efficacy of this important class of anthelmintics.

References

- 1. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics | Parasitology | Cambridge Core [cambridge.org]

The Dawn of a Potent Biopesticide: Initial Isolation and Characterization of Milbemycin A3

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Milbemycin A3, a macrocyclic lactone with potent acaricidal and insecticidal properties, represents a significant milestone in the development of naturally derived pest control agents. First reported in 1980 by researchers at Sankyo Co., Ltd., this compound, produced by the soil bacterium Streptomyces hygroscopicus subsp. aureolacrimosus, laid the groundwork for a new class of biopesticides. This technical guide provides a comprehensive overview of the initial isolation and characterization of this compound, detailing the experimental protocols and quantitative data that first brought this remarkable molecule to light.

Summary of Physicochemical Properties

This compound is a complex macrocyclic lactone with the molecular formula C₃₁H₄₄O₇ and a molecular weight of 528.7 g/mol .[1] The initial characterization of this compound involved a suite of analytical techniques to determine its physical and chemical properties, which are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₁H₄₄O₇ |

| Molecular Weight | 528.7 g/mol |

| Appearance | White, crystalline powder |

| Melting Point | 212-215 °C[1] |

| Solubility (g/L at 20 °C) | |

| Methanol | 64.8[1] |

| Ethanol | 41.9[1] |

| Acetone | 66.1[1] |

| Ethyl Acetate | 69.5 |

| Benzene | 143.1 |

| n-Hexane | 1.4 |

| UV Absorption (λmax) | 245 nm |

Experimental Protocols

The following sections detail the key experimental methodologies employed in the initial discovery and characterization of this compound.

Fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus

The production of this compound was achieved through submerged fermentation of Streptomyces hygroscopicus subsp. aureolacrimosus. While the original 1980 publication by Takiguchi et al. mentions the use of shaken flasks and 30-liter jar fermentors, subsequent patents and publications have provided more detailed media compositions. A representative fermentation protocol is outlined below.

1. Inoculum Preparation: A seed culture of Streptomyces hygroscopicus is prepared by inoculating a suitable seed medium and incubating for a defined period to achieve sufficient biomass.

2. Production Fermentation: The production medium is inoculated with the seed culture. A typical production medium may consist of the following components per liter:

| Component | Concentration Range (g/L) |

| Carbon Source | |

| Sucrose or Molasses | 20-200 |

| Nitrogen Source | |

| Yeast Extract/Peptone | 2-12 |

| Skim Milk Powder/Corn Pulp | 2-11 |

| Soybean Cake Powder | 2-11 |

| Cottonseed Cake Powder | 5-15 |

| Minerals | |

| K₂HPO₄ | 0.5-1 |

| FeSO₄ | 0.05-0.1 |

| CaCO₃ | 1-5 |

Source: Adapted from US Patent 10,287,545 B2, which describes a method for producing this compound.

Fermentation Parameters:

-

Temperature: 25-35 °C

-

pH: 6.0-8.0

-

Aeration: Maintained with a ventilation volume of 0.5-1.0 vvm (volume of air per volume of medium per minute).

-

Agitation: Sufficient to maintain dissolved oxygen levels above 35%.

-

Duration: 300-360 hours.

Isolation and Purification of this compound

The original method for isolating milbemycins involved a multi-step process of solvent extraction and chromatography. More contemporary methods, such as supercritical fluid extraction, have also been developed for improved efficiency and sustainability. A generalized protocol based on the initial discoveries is as follows:

1. Mycelial Biomass Separation: The fermentation broth is filtered to separate the mycelial cake from the culture supernatant.

2. Extraction: The filter cake containing the milbemycins is extracted with a water-miscible organic solvent such as acetone or methanol.

3. Solvent Partitioning: The initial extract is concentrated, and the resulting residue is partitioned between a nonpolar solvent (e.g., n-hexane) and a polar solvent (e.g., methanol) to remove highly lipophilic or polar impurities.

4. Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel or alumina. A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. For example, a mixture of n-hexane and ethyl acetate, with increasing proportions of ethyl acetate, can be used. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

5. Crystallization: Fractions enriched in this compound are pooled, concentrated, and the compound is crystallized from a suitable solvent to yield the pure, white crystalline powder.

Structural Characterization

The elucidation of this compound's complex structure relied on a combination of spectroscopic techniques.

1. Mass Spectrometry (MS): Mass spectrometry was used to determine the molecular weight and elemental composition of this compound. The high-resolution mass spectrum would have provided the exact mass, confirming the molecular formula C₃₁H₄₄O₇. Fragmentation analysis would have offered clues about the structural components of the molecule. Publicly available data shows a precursor ion [M+H-H₂O]⁺ at m/z 511.3.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy were instrumental in piecing together the intricate carbon-hydrogen framework of this compound. While the originally published data is not readily available in a complete, assigned format, analysis of related compounds and publicly available spectra provide insights into the expected chemical shifts.

3. Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the key functional groups present in the this compound molecule. Characteristic absorption bands would have indicated the presence of hydroxyl (-OH), carbonyl (C=O) from the lactone, and carbon-carbon double bonds (C=C).

Visualizing the Workflow and Structure

To better illustrate the processes and relationships described, the following diagrams have been generated using the DOT language.

References

Milbemycin A3: An In-depth Technical Guide for Researchers and Drug Development Professionals

An Overview of the Macrocyclic Lactone Antibiotic with Potent Acaricidal, Insecticidal, and Nematicidal Properties

Milbemycin A3 is a naturally occurring macrocyclic lactone antibiotic produced by the fermentation of the soil bacterium Streptomyces hygroscopicus subsp. aureolacrimosus. As a prominent member of the milbemycin family, it has garnered significant attention in the fields of veterinary medicine, agriculture, and drug development due to its potent and selective activity against a wide range of invertebrates, including mites, insects, and nematodes. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, biological activity, biosynthesis, and relevant experimental protocols for its study and application.

Physicochemical Properties and Structure

This compound is a 16-membered macrocyclic lactone characterized by a complex polyketide-derived structure. Its chemical formula is C₃₁H₄₄O₇, with a molecular weight of 528.7 g/mol . The molecule features a spiroketal ring system, which is crucial for its biological activity. It is soluble in organic solvents such as methanol, ethanol, acetone, and ethyl acetate, but has poor water solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₁H₄₄O₇ | [1] |

| Molecular Weight | 528.7 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 212-215 °C | [2] |

| Solubility | Soluble in methanol, ethanol, DMF, DMSO. Poor water solubility. | [3] |

Mechanism of Action: Targeting Invertebrate Nervous Systems

The primary mechanism of action of this compound involves its potent and selective modulation of invertebrate-specific ligand-gated chloride ion channels. It acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA)-gated chloride channels (GABA-Cls) in the nerve and muscle cells of invertebrates.

Binding of this compound to these channels potentiates the effect of the neurotransmitters glutamate and GABA, leading to an increased influx of chloride ions into the cells. This hyperpolarizes the cell membrane, making it less excitable and ultimately causing flaccid paralysis and death of the target organism. The high selectivity of this compound for invertebrate GluCls and GABA-Cls over their mammalian counterparts contributes to its favorable safety profile in vertebrates.

Biological Activity: A Broad Spectrum Antiparasitic

This compound exhibits a broad spectrum of activity against various economically important agricultural and veterinary pests. Its efficacy is most pronounced against mites (acaricidal), nematodes (nematicidal), and some insects (insecticidal).

Table 2: Quantitative Biological Activity of this compound (as part of Milbemectin)

| Target Organism | Life Stage | Bioassay | Potency (µg/mL) | Reference |

| Tetranychus urticae (Two-spotted spider mite) | Adult | Leaf Dip | IC₅₀: 5.3 | |

| Tetranychus urticae (Two-spotted spider mite) | Eggs | Leaf Dip | IC₅₀: 41.1 | |

| Caenorhabditis elegans | Mixed | - | IC₅₀: 9.5 | |

| Bursaphelenchus xylophilus (Pinewood nematode) | - | - | LC₂₀: 0.0781 | |

| Meloidogyne incognita (Root-knot nematode) | Juveniles | Motility Assay | LC₅₀: 7.4 | |

| Meloidogyne incognita (Root-knot nematode) | Juveniles | Motility Assay | LC₉₀: 29.9 |

Milbemectin, a commercial product, is a mixture of this compound and Milbemycin A4, typically in a 30:70 ratio. The data presented in Table 2 for Milbemectin provides a strong indication of the potent bioactivity of its components.

This compound and its derivatives have also demonstrated antifungal activity against certain pathogenic fungi, including species of Candida and Aspergillus.

Table 3: Antifungal Activity of this compound and its Oxime Derivative

| Fungal Species | Compound | Bioassay | Potency (µg/mL) | Reference |

| Candida glabrata | This compound | Broth Microdilution | MIC: 25.6 | |

| Candida glabrata | This compound Oxime | Broth Microdilution | MIC: 6.4 |

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces hygroscopicus is a complex process involving a Type I polyketide synthase (PKS) system. The biosynthetic gene cluster contains several large, multifunctional enzymes that catalyze the assembly of the polyketide backbone from simple carboxylic acid precursors. The process starts with a starter unit, typically derived from isobutyryl-CoA or 2-methylbutyryl-CoA, followed by the sequential addition of extender units, primarily methylmalonyl-CoA and malonyl-CoA. A series of post-PKS modifications, including cyclization, oxidation, and methylation, leads to the final intricate structure of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation and Purification of this compound

Protocol for Isolation and Purification:

-

Fermentation: Culture Streptomyces hygroscopicus subsp. aureolacrimosus in a suitable production medium under optimized conditions (temperature, pH, aeration) to maximize this compound yield.

-

Harvesting: Separate the mycelial biomass from the fermentation broth by centrifugation or filtration.

-

Extraction: Extract the mycelial cake with an organic solvent such as acetone or methanol. This can be done by suspending the mycelia in the solvent and stirring for several hours.

-

Concentration: Remove the solvent from the extract under reduced pressure to obtain a crude oily residue.

-

Solvent Partitioning: Dissolve the crude extract in a suitable solvent system (e.g., ethyl acetate and water) to partition the lipophilic milbemycins into the organic phase, separating them from polar impurities.

-

Silica Gel Chromatography: Subject the concentrated organic phase to column chromatography on silica gel. Elute with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) to separate different milbemycin analogues.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, use a preparative reverse-phase HPLC column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient) to isolate pure this compound.

-

Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Acaricidal Activity Bioassay (Leaf Dip Method)

Protocol for Acaricidal Bioassay:

-

Preparation of Test Solutions: Prepare a series of dilutions of this compound in a suitable solvent (e.g., acetone or ethanol) containing a surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.

-

Leaf Disc Preparation: Cut leaf discs from a suitable host plant (e.g., bean or cotton) that is not treated with any pesticides.

-

Dipping: Dip each leaf disc into a test solution for a defined period (e.g., 10 seconds) with gentle agitation. A control group should be dipped in the solvent-surfactant solution without this compound.

-

Drying: Allow the treated leaf discs to air dry completely.

-

Infestation: Place a known number of adult mites (e.g., 20-30 Tetranychus urticae) onto each leaf disc.

-

Incubation: Maintain the infested leaf discs in a controlled environment (temperature, humidity, and photoperiod) for a specified duration (e.g., 24, 48, or 72 hours).

-

Mortality Assessment: Count the number of dead and live mites on each disc under a microscope. Mites that are unable to move when prodded with a fine brush are considered dead.

-

Data Analysis: Calculate the percentage mortality for each concentration and determine the IC₅₀ value using probit analysis.

Analytical Quantification by HPLC

Protocol for HPLC Analysis:

-

Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable.

-

Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile and water, or methanol and water, is typically employed. For example, a mobile phase of acetonitrile:methanol:water (53:35:12, v/v/v) has been reported.

-

Flow Rate: A flow rate of 1.0 - 1.5 mL/min is generally used.

-

Detection: The detection wavelength is typically set at 245 nm, which is the λmax for milbemycins.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter before injection.

-

Quantification: Create a calibration curve using standard solutions of known concentrations of pure this compound. The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

Electrophysiological Assay on Invertebrate Neurons

Protocol for Electrophysiological Recording:

-

Neuron Preparation: Isolate and culture neurons from the target invertebrate (e.g., insect ganglia).

-

Patch-Clamp Setup: Use a whole-cell patch-clamp configuration to record ion channel activity from a single neuron.

-

Solution Perfusion: Perfuse the neuron with an external solution containing the neurotransmitter of interest (GABA or glutamate) at a low concentration to establish a baseline current.

-

This compound Application: Introduce this compound into the external solution and perfuse the neuron.

-

Data Recording: Record the changes in the chloride current in response to the application of this compound. An increase in the inward chloride current indicates potentiation of the receptor.

-

Data Analysis: Analyze the recorded currents to determine the extent of potentiation and the dose-response relationship for this compound.

Conclusion

This compound stands out as a potent and selective macrocyclic lactone antibiotic with significant applications in pest management. Its unique mode of action, targeting invertebrate-specific chloride channels, provides a valuable tool for controlling a wide range of pests with a favorable safety profile for non-target organisms. The detailed methodologies provided in this guide offer a starting point for researchers and drug development professionals to further explore the potential of this compound and its derivatives in developing novel and effective antiparasitic agents. Further research into its biosynthesis could also pave the way for bioengineering approaches to enhance its production and generate novel analogues with improved properties.

References

Methodological & Application

Application Notes and Protocols for Developing a Stable Milbemycin A3 Nanoemulsion Formulation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development of a stable oil-in-water (O/W) nanoemulsion formulation for Milbemycin A3. This compound, a potent macrocyclic lactone, is utilized for its antiparasitic properties in veterinary medicine.[1][2][3] However, its poor water solubility presents a significant challenge for formulation and bioavailability.[2][4] Nanoemulsions, with droplet sizes typically ranging from 20 to 500 nm, offer a promising delivery system to enhance the solubility, stability, and therapeutic efficacy of hydrophobic drugs like this compound.

These notes detail the necessary components, preparation methods, characterization techniques, and stability testing protocols. All quantitative data is summarized in tables for clear comparison, and key experimental workflows are visualized using diagrams.

Formulation Components and Screening

The selection of appropriate components is critical for the formation of a stable nanoemulsion. The primary components include an oil phase, a surfactant, and a co-surfactant.

1.1. Component Selection:

-

Oil Phase: The oil phase solubilizes the lipophilic this compound. The choice of oil is based on the drug's solubility.

-

Surfactant: Surfactants are amphiphilic molecules that reduce the interfacial tension between the oil and water phases, facilitating the formation of fine droplets. Non-ionic surfactants are generally preferred due to their lower toxicity.

-

Co-surfactant: A co-surfactant is often used in combination with a surfactant to further reduce interfacial tension and increase the fluidity of the interface, thereby enhancing nanoemulsion formation and stability.

1.2. Experimental Protocol: Solubility Studies

Objective: To identify the most suitable oil, surfactant, and co-surfactant for this compound based on its solubility.

Materials:

-

This compound

-

Various oils (e.g., Ethyl Butyrate, Oleic Acid, Isopropyl Myristate)

-

Various surfactants (e.g., Tween-80, Tween-20, Cremophor EL)

-

Various co-surfactants (e.g., Anhydrous Ethanol, Propylene Glycol, PEG 400)

-

Vials

-

Shaking incubator

-

UV-Vis Spectrophotometer or HPLC

Procedure:

-

Add an excess amount of this compound to 2 mL of each selected oil, surfactant, and co-surfactant in separate vials.

-

Seal the vials and place them in a shaking incubator at 25°C for 72 hours to reach equilibrium.

-

Centrifuge the vials at 3000 rpm for 15 minutes to separate the undissolved drug.

-

Carefully collect the supernatant and dilute it with a suitable solvent.

-

Quantify the amount of dissolved this compound using a validated analytical method (UV-Vis Spectrophotometry or HPLC).

-

The component demonstrating the highest solubility for this compound is selected for the formulation. A recent study on the related compound milbemycin oxime found high solubility in ethyl butyrate (oil), Tween-80 (surfactant), and anhydrous ethanol (co-surfactant).

Preparation of this compound Nanoemulsion

The phase inversion composition (PIC) method is a low-energy technique suitable for preparing O/W nanoemulsions.

2.1. Experimental Protocol: Phase Inversion Composition (PIC) Method

Objective: To prepare a this compound nanoemulsion using the PIC method.

Materials:

-

This compound

-

Selected oil phase

-

Selected surfactant

-

Selected co-surfactant

-

Purified water

-

Magnetic stirrer

Procedure:

-

Prepare the oil phase by dissolving this compound in the selected oil.

-

Prepare the surfactant/co-surfactant mixture (Smix) at a predetermined ratio (e.g., 1:1, 2:1, 3:1).

-

Add the oil phase to the Smix and mix thoroughly.

-

Slowly add water to the oil-Smix mixture drop by drop while continuously stirring at a constant speed (e.g., 1000 rpm) at room temperature.

-

The transition from a turbid to a transparent or translucent liquid indicates the formation of the nanoemulsion.

2.2. Optimization using Pseudo-Ternary Phase Diagrams

To identify the optimal concentration ranges of the oil, Smix, and water for nanoemulsion formation, pseudo-ternary phase diagrams are constructed.

Experimental Workflow for Nanoemulsion Preparation and Optimization

Caption: Workflow for this compound nanoemulsion preparation.

Characterization of this compound Nanoemulsion

The prepared nanoemulsion must be characterized for its physicochemical properties.

3.1. Experimental Protocols:

-

Droplet Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

-

Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

-

Procedure: Dilute the nanoemulsion with purified water to an appropriate concentration. Analyze the sample using the DLS instrument to determine the average droplet size, PDI (a measure of the size distribution), and zeta potential (an indicator of surface charge and stability).

-

-

Transmission Electron Microscopy (TEM):

-